molecular formula C14H17N3O2 B11998577 tert-butyl 2-(1H-indol-3-ylmethylene)hydrazinecarboxylate

tert-butyl 2-(1H-indol-3-ylmethylene)hydrazinecarboxylate

Katalognummer: B11998577
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: ZXTRHVMIHVMJKJ-CXUHLZMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (2E)-2-(1H-indol-3-ylmethylene)hydrazinecarboxylate is a chemical compound that belongs to the class of hydrazinecarboxylates It features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2E)-2-(1H-indol-3-ylmethylene)hydrazinecarboxylate typically involves the condensation of tert-butyl hydrazinecarboxylate with an indole derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and a solvent like methanol or ethanol. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for tert-butyl (2E)-2-(1H-indol-3-ylmethylene)hydrazinecarboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (2E)-2-(1H-indol-3-ylmethylene)hydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different products.

    Reduction: The hydrazine group can be reduced under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the hydrazine group can yield the corresponding amine.

Wissenschaftliche Forschungsanwendungen

Tert-butyl (2E)-2-(1H-indol-3-ylmethylene)hydrazinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism by which tert-butyl (2E)-2-(1H-indol-3-ylmethylene)hydrazinecarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole moiety. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tert-butyl (1-methyl-1H-indol-3-yl)carbamate: Another indole derivative with similar structural features.

    Tert-butyl 3-(1H-indol-3-yl)piperidine-1-carboxylate: A compound with a piperidine ring attached to the indole moiety.

Uniqueness

Tert-butyl (2E)-2-(1H-indol-3-ylmethylene)hydrazinecarboxylate is unique due to the presence of the hydrazinecarboxylate group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C14H17N3O2

Molekulargewicht

259.30 g/mol

IUPAC-Name

tert-butyl N-[(E)-1H-indol-3-ylmethylideneamino]carbamate

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-16-9-10-8-15-12-7-5-4-6-11(10)12/h4-9,15H,1-3H3,(H,17,18)/b16-9+

InChI-Schlüssel

ZXTRHVMIHVMJKJ-CXUHLZMHSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N/N=C/C1=CNC2=CC=CC=C21

Kanonische SMILES

CC(C)(C)OC(=O)NN=CC1=CNC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.